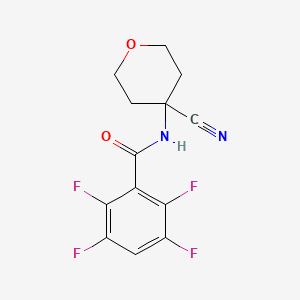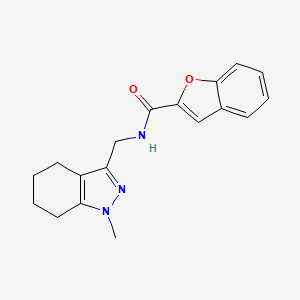![molecular formula C9H13N5O B2984210 2-amino-5-tert-butyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 385377-55-9](/img/structure/B2984210.png)
2-amino-5-tert-butyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-amino-5-tert-butyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one” is part of a series of 7-substituted triazolopyridines. It has been identified as a potent, orally bioavailable small-molecule inhibitor of PI3Kγ, an attractive drug target for inflammatory and autoimmune disorders .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyridines, which includes the compound , has been achieved effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The methods are classified according to the types of reagents used .Molecular Structure Analysis
The molecular structure of “this compound” is part of the [1,2,4]triazolo[1,5-a]pyridine scaffold . This scaffold has found wide application in drug design .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of [1,2,4]triazolo[1,5-a]pyridines include the oxidative cyclization of N-(2-pyridyl)amidines . For this purpose, various oxidizers such as NaOCl, Pb(OAc)4, or MnO2, as well as more environmentally friendly PIFA (PhI(OCOCF3)2) and I2/KI were used .科学的研究の応用
Tautomerism and Structural Effects
Research has shown that 2-amino-5-tert-butyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one and its derivatives exhibit interesting properties in the context of imine-enamine tautomerism. One study focused on the steric effects and tautomeric equilibrium for dihydro-1,2,4-triazolo[1,5-a]pyrimidines, revealing that an increase in the bulk of the substituent at C(7) in the bicyclic system leads to relative stabilization of the enamine tautomer. X-ray diffraction analysis showed significant effects on the planarity of the system when a tert-butyl group is introduced (Desenko et al., 1993).
Synthesis of Polycondensed Heterocycles
Partially hydrogenated derivatives of this compound have been used as synthons for preparing polycondensed heterocycles. These reactions have been studied under various conditions, leading to the formation of diverse and complex structures, which are potentially useful in different fields of chemistry and materials science (Chernyshev et al., 2014).
Antimicrobial and Antiviral Activities
The triazolopyrimidine derivatives have shown promising antimicrobial and antiviral activities. For instance, novel pyrimidine derivatives containing the 1,2,4-triazolo[1,5-a]pyrimidine ring demonstrated antibacterial activity against various microbial strains, indicating their potential as antimicrobial agents (Lahmidi et al., 2019). Another study synthesized derivatives that inhibited influenza virus RNA polymerase, highlighting their potential in antiviral therapies (Massari et al., 2017).
Cardiovascular and Antihypertensive Applications
Compounds based on this structure have been explored for their potential in treating cardiovascular diseases. A particular derivative was identified as a potent agent for coronary vasodilation and antihypertensive activity, demonstrating the compound's relevance in cardiovascular therapeutics (Sato et al., 1980).
Anti-Epileptic Properties
Recent research has highlighted the anti-epileptic properties of certain derivatives. Novel compounds synthesized based on this chemical structure showed remarkable anti-epileptic activities in laboratory settings, indicating a potential avenue for developing new anti-epileptic drugs (Ding et al., 2019).
作用機序
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been reported to target microtubules and CDK2 , a key regulator of the cell cycle .
Mode of Action
For instance, some [1,2,4]triazolo[1,5-a]pyrimidines can interact with distinct binding sites within the microtubule structure . Additionally, certain pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been found to inhibit CDK2 .
Biochemical Pathways
Given the potential targets, it can be inferred that this compound may affect pathways related to cell division and growth, given the role of microtubules in cell division and CDK2 in cell cycle regulation .
Pharmacokinetics
Similar compounds have been reported to have suitable pharmacokinetic properties .
Result of Action
Similar compounds have been reported to inhibit the growth of certain cell lines and to exhibit excellent calculated detonation performance .
Action Environment
Similar compounds have been reported to exhibit excellent thermal stability .
将来の方向性
The [1,2,4]triazolo[1,5-a]pyridine scaffold, which includes “2-amino-5-tert-butyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one”, has found wide application in drug design . Future research may focus on the development of new compounds with this scaffold for various applications, including the treatment of inflammatory and autoimmune disorders .
特性
IUPAC Name |
2-amino-5-tert-butyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O/c1-9(2,3)5-4-6(15)14-8(11-5)12-7(10)13-14/h4H,1-3H3,(H3,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBYAXGJRJHLBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)N2C(=N1)N=C(N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B2984127.png)

![ethyl (5-(N,N-dimethylsulfamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2984134.png)

![4-(2-(2-methoxy-5-methylphenyl)-2-oxoethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2984137.png)

![N'-[2-(cyclohexen-1-yl)ethyl]-N-(3-propan-2-yloxypropyl)oxamide](/img/structure/B2984139.png)
![(2E)-3-(1,3-benzodioxol-5-yl)-1-[4-(3-chlorophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2984140.png)

![3-(2-Bicyclo[2.2.1]heptanyl)-1-methylpyrazole-4-carboxylic acid](/img/structure/B2984142.png)
![N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-hydroxy-2-methylquinoline-6-carboxamide](/img/structure/B2984145.png)
![N-(2-ethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2984146.png)
![3-benzyl-8-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2984149.png)
![N-(1-cyanocyclohexyl)-2-[(3-ethynylphenyl)amino]acetamide](/img/structure/B2984150.png)
